1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

概要

説明

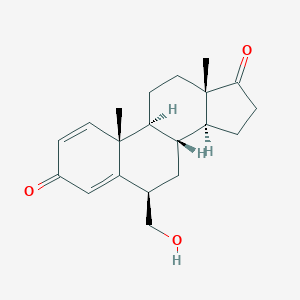

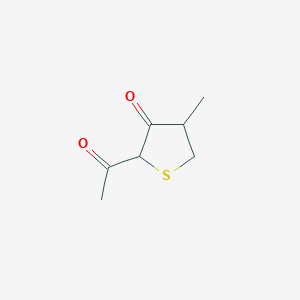

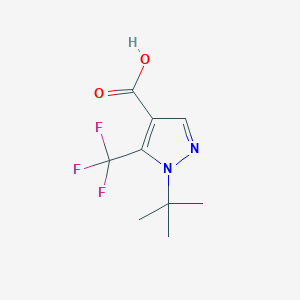

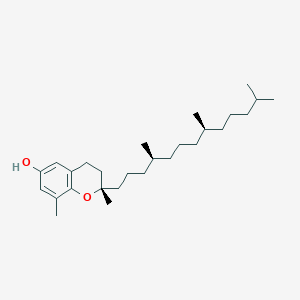

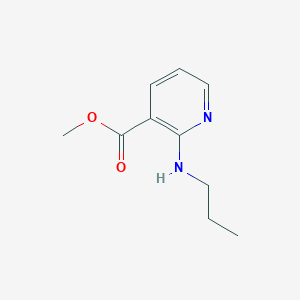

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group and trifluoromethyl group are substituents that modify the physical and chemical properties of the pyrazole core, potentially leading to various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in several studies. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides good yields . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to give 1,5-diaminopyrazole with good regiochemical control, which can further react with various electrophiles to form different pyrazole derivatives . Additionally, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters has been achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures .

Molecular Structure Analysis

Structural studies of pyrazole derivatives have been conducted, revealing insights into their molecular geometry. For instance, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, showing a planar heterocyclic core with a conjugated π-electron system . The X-ray crystal structure of a pyrazolotriazepine derivative has also been reported, providing detailed information on the molecular arrangement .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. The reaction of 1,5-diaminopyrazole with carbon disulfide and subsequent alkylation leads to the formation of pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . Electrophilic halogenation and cycloaddition reactions have been considered for 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, demonstrating the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The trifluoromethyl group, for example, is known to impart unique properties such as increased lipophilicity and metabolic stability, which are desirable in drug design . The tert-butyl group can be readily removed under acidic conditions, as demonstrated in the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles, indicating the potential for further chemical modifications . The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide has been studied in both solid state and solution, showing that the ratio of tautomers depends on the temperature, which could affect the compound's reactivity and interactions .

科学的研究の応用

-

Pharmaceuticals and Agrochemicals

-

Materials Science

-

Transition Metal-Mediated Trifluoromethylation Reactions

- The trifluoromethyl group has been incorporated into organic motifs in significant amounts over the past decade .

- This review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents and their respective mechanisms have been further deliberated .

-

Radical Trifluoromethylation

-

Fluorine Compounds in Pharmaceuticals and Agrochemicals

- Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

-

Triflate in Organic Chemistry

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPZUNLSYYEDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363248 | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

142818-02-8 | |

| Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)

![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)